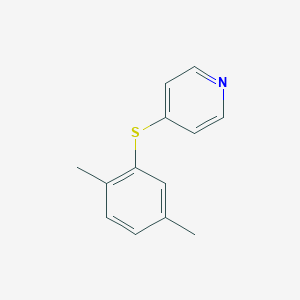
4-(2,5-Dimethylphenyl)sulfanylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylphenyl)sulfanylpyridine is an organic compound with the molecular formula C13H13NS. It features a pyridine ring substituted with a sulfanyl group attached to a 2,5-dimethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)sulfanylpyridine typically involves the reaction of 2,5-dimethylthiophenol with a pyridine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of the carbon-sulfur bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic systems used.
化学反応の分析
Types of Reactions
4-(2,5-Dimethylphenyl)sulfanylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the sulfanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-(2,5-Dimethylphenyl)sulfanylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 4-(2,5-Dimethylphenyl)sulfanylpyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
類似化合物との比較
Similar Compounds
- 4-(2,5-Dimethylphenyl)thiopyridine
- 4-(2,5-Dimethylphenyl)selenopyridine
- 4-(2,5-Dimethylphenyl)telluropyridine
Comparison
4-(2,5-Dimethylphenyl)sulfanylpyridine is unique due to the presence of the sulfanyl group, which imparts specific chemical and biological properties. Compared to its analogs with selenium or tellurium, the sulfur-containing compound may exhibit different reactivity and biological activity due to the distinct electronic and steric effects of sulfur .
特性
CAS番号 |
646511-44-6 |
|---|---|
分子式 |
C13H13NS |
分子量 |
215.32 g/mol |
IUPAC名 |
4-(2,5-dimethylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C13H13NS/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-9H,1-2H3 |
InChIキー |
KBGFBIJVLVIURK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
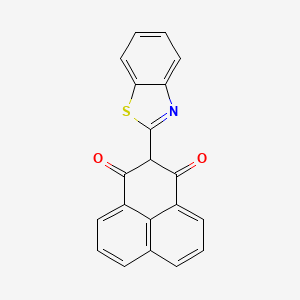


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
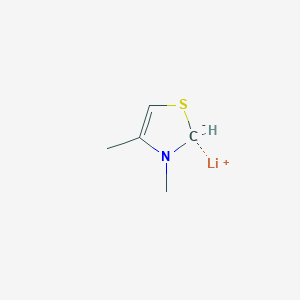
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
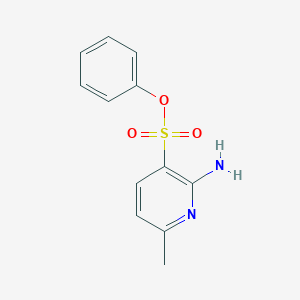
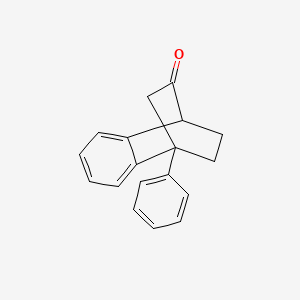
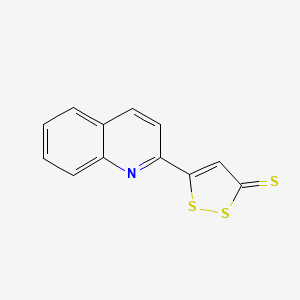
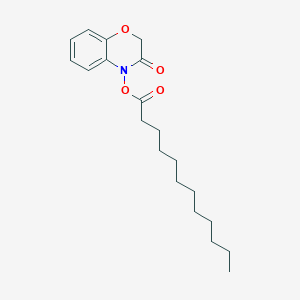
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
